[(2-Methylprop-2-en-1-yl)sulfanyl]benzene
Overview
Description
[(2-Methylprop-2-en-1-yl)sulfanyl]benzene, also known as tert-Butylthiobenzene, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a colorless liquid with a molecular formula of C10H14S and a molecular weight of 166.28 g/mol. In
Mechanism of Action
The mechanism of action of [(2-Methylprop-2-en-1-yl)sulfanyl]benzene is not well understood. However, it is believed to interact with certain enzymes in the body, which may lead to changes in cellular metabolism. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have some biochemical and physiological effects. In one study, it was found to have antioxidant activity, which may have potential therapeutic applications. It has also been shown to have antibacterial and antifungal activity, which may make it useful in the development of new antibiotics.
Advantages and Limitations for Lab Experiments
[(2-Methylprop-2-en-1-yl)sulfanyl]benzene has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. However, it also has some limitations. It is toxic and must be handled with care. It is also relatively expensive, which may limit its use in some experiments.
Future Directions
There are several future directions for research on [(2-Methylprop-2-en-1-yl)sulfanyl]benzene. One area of interest is in the development of new materials for organic electronics. This compound has already been used in the synthesis of such materials, but further research is needed to fully explore its potential in this area. Another area of interest is in the development of new antibiotics. The antibacterial and antifungal activity of this compound make it a promising candidate for the development of new antibiotics. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
This compound is a unique compound that has gained attention in scientific research due to its properties. It can be synthesized through a relatively simple method and has been used in various scientific research applications. While its mechanism of action is not well understood, it has been shown to have some biochemical and physiological effects. It has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Scientific Research Applications
[(2-Methylprop-2-en-1-yl)sulfanyl]benzene has been used in various scientific research applications. One of the most notable applications is in the field of organic chemistry. This compound has been used as a starting material for the synthesis of other organic compounds, such as thioether derivatives. It has also been used in the synthesis of materials for organic electronics.
Properties
IUPAC Name |
2-methylprop-2-enylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12S/c1-9(2)8-11-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJHDAYSZFKHHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70297283 | |
Record name | [(2-methylprop-2-en-1-yl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70297283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
702-00-1 | |
Record name | NSC115086 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115086 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(2-methylprop-2-en-1-yl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70297283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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